An In-Depth Technical Guide to 2-Azabicyclo[2.2.1]heptane-2-sulfonamide
An In-Depth Technical Guide to 2-Azabicyclo[2.2.1]heptane-2-sulfonamide
Abstract
This technical guide provides a comprehensive overview of 2-Azabicyclo[2.2.1]heptane-2-sulfonamide, a heterocyclic compound featuring a rigid bicyclic scaffold. While specific data on this exact molecule is limited, this document synthesizes information from closely related analogs to offer insights for researchers, scientists, and drug development professionals. The guide covers the foundational importance of the 2-azabicyclo[2.2.1]heptane (also known as 2-azanorbornane) core, the significance of the sulfonamide functional group, and potential synthetic and analytical strategies. By examining structurally similar compounds, we explore potential therapeutic applications, particularly in oncology and infectious diseases, providing a robust framework for future research and development involving this chemical class.
Introduction: The Architectural Significance of a Privileged Scaffold
In medicinal chemistry, the quest for novel therapeutic agents is often a search for unique three-dimensional structures that can precisely interact with biological targets. The 2-azabicyclo[2.2.1]heptane scaffold, a conformationally rigid bicyclic amine, has emerged as a "privileged scaffold" for its ability to present substituents in well-defined spatial orientations.[1] This rigidity reduces the entropic penalty upon binding to a target, potentially leading to higher affinity and selectivity.
1.1 The 2-Azabicyclo[2.2.1]heptane Core: A Foundation of Rigidity and Chirality
The 2-azanorbornane skeleton is an intrinsically chiral and stable bicyclic system.[2] Its value lies in:
-
Conformational Constraint: Unlike flexible aliphatic chains, the bicyclic structure locks the molecule into a defined shape, which is crucial for specific receptor interactions.
-
Stereochemical Complexity: The synthesis of this scaffold, often via a stereoselective aza-Diels-Alder reaction, can produce a single enantiomer with multiple defined stereogenic centers.[3] This is critical, as the biological activity of chiral molecules often resides in only one enantiomer.
-
Synthetic Versatility: The core can be functionalized at various positions, allowing for the creation of diverse chemical libraries for screening.[3][4]
1.2 The Sulfonamide Moiety: A Cornerstone of Medicinal Chemistry
The sulfonamide functional group (-SO₂NH₂) is a well-established pharmacophore found in a wide array of approved drugs, including antibacterial, anticancer, and anti-inflammatory agents.[5][6] Its utility stems from its ability to act as a stable, non-hydrolyzable mimic of a peptide bond and its capacity to form crucial hydrogen bonds with protein active sites. When combined with the 2-azabicyclo[2.2.1]heptane scaffold, the resulting sulfonamide derivative gains a rigid, three-dimensional architecture that can be exploited for targeted drug design.
Physicochemical Properties and Characterization
2.1 Core Chemical Structure
The fundamental structure consists of a bicyclo[2.2.1]heptane ring system where one methylene bridge carbon is replaced by a nitrogen atom at the 2-position, to which a sulfonamide group is attached.
Caption: Chemical structure of 2-Azabicyclo[2.2.1]heptane-2-sulfonamide.
2.2 Predicted Physicochemical Data
The following table summarizes predicted properties for the parent compound and a related analog, Bicyclo[2.2.1]heptane-2-sulfonamide, for comparison.
| Property | 2-Azabicyclo[2.2.1]heptane-2-sulfonamide (Predicted) | Bicyclo[2.2.1]heptane-2-sulfonamide (Reference) |
| CAS Number | 1248709-89-8[7] | 7167-09-1[8] |
| Molecular Formula | C₆H₁₂N₂O₂S | C₇H₁₃NO₂S[8] |
| Molecular Weight | 176.24 g/mol | 175.25 g/mol [8] |
| XLogP3 | (Not Available) | 0.7[8] |
| Topological Polar Surface Area | (Not Available) | 68.5 Ų[8] |
2.3 Analytical Characterization Workflow
A self-validating system for confirming the identity, purity, and structure of a synthesized batch of 2-azabicyclo[2.2.1]heptane-2-sulfonamide would follow a multi-step analytical protocol.
Caption: A typical workflow for analytical characterization.
2.3.1 High-Performance Liquid Chromatography (HPLC) HPLC is essential for determining the purity of the final compound. A reverse-phase (RP) method is typically employed for sulfonamides.
-
Rationale: RP-HPLC separates compounds based on hydrophobicity. This allows for the separation of the target compound from unreacted starting materials, by-products, and other impurities.
-
Protocol Outline:
-
Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).[9]
-
Mobile Phase: A gradient of an aqueous solvent (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[10][11]
-
Detection: UV detection at a wavelength where the molecule has significant absorbance (typically around 260-270 nm for sulfonamides).[10]
-
Validation: The method should be validated for linearity, accuracy, and precision to ensure reliable quantification.[9]
-
2.3.2 Mass Spectrometry (MS) MS is used to confirm the molecular weight of the compound.
-
Rationale: Techniques like Electrospray Ionization (ESI) coupled with a mass analyzer (e.g., Time-of-Flight or Quadrupole) can provide a highly accurate mass measurement, confirming the elemental composition.
-
Protocol Outline:
-
Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is preferred.[11]
-
Ionization: Positive ion mode ESI is common for nitrogen-containing compounds.
-
Analysis: The primary goal is to observe the [M+H]⁺ ion corresponding to the calculated molecular weight. Further fragmentation (MS/MS) can provide structural information.
-
2.3.3 Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the definitive method for elucidating the precise chemical structure.
-
Rationale: ¹H NMR provides information on the number, connectivity, and chemical environment of hydrogen atoms, while ¹³C NMR provides similar information for carbon atoms. The unique bicyclic structure will give rise to a complex but predictable splitting pattern.
-
Data Interpretation: The spectra for derivatives of the 2-azabicyclo[2.2.1]heptane scaffold have been reported and can be used as a reference for assigning peaks.[6] Key features would include signals for the bridgehead protons and the diastereotopic protons on the ethylene and methylene bridges.
Synthesis and Purification
The synthesis of 2-azabicyclo[2.2.1]heptane-2-sulfonamide is not explicitly detailed in the surveyed literature. However, a logical and well-precedented synthetic route can be proposed based on the synthesis of related sulfonamides built on this scaffold.[3][5]
3.1 Retrosynthetic Analysis
The most direct approach involves the reaction of the parent amine, 2-azabicyclo[2.2.1]heptane, with a sulfonylating agent. The amine itself is typically derived from a key aza-Diels-Alder cycloaddition reaction.
Caption: Retrosynthetic pathway for the target compound.
3.2 Proposed Synthesis Protocol
This protocol is a generalized procedure based on established methods for N-sulfonylation of related bicyclic amines.[6]
Step 1: Synthesis of the Precursor Amine The enantiomerically pure 2-azabicyclo[2.2.1]heptane core is typically prepared via a multi-step sequence starting with a stereoselective aza-Diels–Alder reaction between cyclopentadiene and a chiral imine.[2][3] This is a specialized organocatalytic or metal-catalyzed reaction requiring rigorous control of stereochemistry.
Step 2: N-Sulfonylation
-
Rationale: This step forms the sulfonamide bond. The reaction involves the nucleophilic attack of the secondary amine on the electrophilic sulfur atom of a sulfonyl chloride. The choice of base is critical to neutralize the HCl by-product without promoting side reactions.
-
Detailed Protocol:
-
Dissolve the precursor amine (e.g., 2-azabicyclo[2.2.1]heptane, 1.0 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Add a suitable base, such as powdered potassium hydroxide or a tertiary amine like triethylamine or DIPEA (1.5-2.0 equivalents).[6]
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the desired sulfonylating agent. For the parent sulfonamide, this would be sulfamoyl chloride or a related reagent. For substituted sulfonamides, the corresponding sulfonyl chloride (e.g., benzenesulfonyl chloride, 1.0-1.2 equivalents) is used.[3][5]
-
Allow the reaction to stir at room temperature for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction by adding brine or a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.[6]
-
3.3 Purification Workflow
-
Rationale: The crude product will likely contain unreacted starting materials and by-products. Column chromatography is the standard method for purifying such compounds.
-
Protocol:
-
Adsorb the crude product onto a small amount of silica gel.
-
Load the adsorbed material onto a silica gel column.
-
Elute the column using a gradient of solvents, typically starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).[6]
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to yield the purified sulfonamide.
-
Applications in Drug Discovery and Research
While 2-Azabicyclo[2.2.1]heptane-2-sulfonamide itself is not a widely studied compound, its structural motifs are present in molecules with significant biological activity. This suggests its potential as a valuable building block or lead compound.
4.1 Potential as an Anticancer Agent Several studies have shown that sulfonamides built on the 2-azabicyclo[2.2.1]heptane scaffold possess potent antiproliferative activity.[3][5]
-
Mechanism of Action (Hypothesized): Many sulfonamide-based anticancer agents function by inhibiting carbonic anhydrases, which are overexpressed in many tumors and contribute to the acidic tumor microenvironment. The rigid bicyclic scaffold could be used to orient additional pharmacophoric groups (e.g., biaryl moieties) to achieve high affinity and selectivity for specific carbonic anhydrase isozymes or other cancer-related targets like protein kinases.[6]
-
Field-Proven Insight: Research has demonstrated that certain biaryl sulfonamides based on this scaffold exhibit IC₅₀ values comparable to the chemotherapy drug cisplatin against various cancer cell lines, while showing significantly less toxicity to non-malignant cells.[3][6] This highlights the potential for developing highly selective and less toxic cancer therapeutics.
4.2 Potential as an Antiprotozoal Agent Derivatives of related azabicyclo-alkanes, including sulfonamides, have demonstrated activity against protozoan parasites like Plasmodium falciparum (the causative agent of malaria) and Trypanosoma brucei rhodesiense.[12]
-
Rationale: The rigid core can serve as a platform to position functional groups that interfere with essential parasite enzymes or metabolic pathways. The sulfonamide group itself is a classic pharmacophore in antiprotozoal drug design.
4.3 Potential as a DPP-4 Inhibitor for Diabetes Recently, a derivative of 2-azabicyclo[2.2.1]heptane was designed and synthesized as a potent inhibitor of dipeptidyl peptidase-4 (DPP-4), a key target in the treatment of type 2 diabetes.[13]
-
Significance: The compound, named neogliptin, demonstrated higher potency than existing drugs like sitagliptin and vildagliptin.[13] This underscores the utility of the 2-azabicyclo[2.2.1]heptane scaffold in designing enzyme inhibitors with superior pharmacological profiles. The sulfonamide version could be explored as an alternative isostere to the nitrile or carboxamide groups often used in this class of inhibitors.
Handling, Storage, and Safety
Proper handling and storage are paramount for ensuring chemical stability and laboratory safety.
-
Hazard Classification: Based on notifications to the ECHA C&L Inventory, this class of compounds may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[14]
-
Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion and Future Outlook
2-Azabicyclo[2.2.1]heptane-2-sulfonamide represents a confluence of two "privileged" motifs in medicinal chemistry: the conformationally rigid 2-azanorbornane scaffold and the versatile sulfonamide functional group. While direct biological data on this specific molecule is sparse, the demonstrated success of its close analogs in oncology, anti-infective research, and metabolic diseases provides a compelling rationale for its synthesis and evaluation.[3][12][13]
Future research should focus on developing efficient and scalable synthetic routes to this and related compounds. Building a library of derivatives by varying the substitution on the sulfonamide nitrogen or the bicyclic core could rapidly generate new chemical entities for high-throughput screening. The insights gained from such studies will be invaluable for drug development professionals seeking to leverage rigid, three-dimensional scaffolds to design the next generation of selective and potent therapeutics.
References
-
Głowacka, I. E., et al. (2020). Biaryl Sulfonamides Based on the 2-Azabicycloalkane Skeleton—Synthesis and Antiproliferative Activity. MDPI. Available at: [Link]
-
Cieślak, M., et al. (2020). Synthesis and Cytotoxic Activity of Chiral Sulfonamides Based on the 2-Azabicycloalkane Skeleton. Molecules. Available at: [Link]
-
Roy, A., & Giri, R. (2022). 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities. RSC Medicinal Chemistry. Available at: [Link]
-
Portoghese, P. S., & Mikhail, A. A. (1971). Stereochemical studies on medicinal agents. 9. Bicyclic bases. Synthesis and biological activities of epimeric quaternary derivatives of 2-oxa-5-azabicyclo[2.2.1]heptane. Journal of Medicinal Chemistry. Available at: [Link]
-
Maruyama, T., et al. (2003). Synthesis and biological activity of various derivatives of a novel class of potent, selective, and orally active prostaglandin D2 receptor antagonists. 1. Bicyclo[2.2.1]heptane derivatives. Journal of Medicinal Chemistry. Available at: [Link]
-
Cieślak, M., et al. (2020). Synthesis and Cytotoxic Activity of Chiral Sulfonamides Based on the 2-Azabicycloalkane Skeleton. MDPI. Available at: [Link]
-
Singh, R., & Vince, R. (2012). 2-Azabicyclo[2.2.1]hept-5-en-3-one: Chemical Profile of a Versatile Synthetic Building Block and Its Impact on the Development of Therapeutics. ResearchGate. Available at: [Link]
-
Lin, A., et al. (2021). Construction of oxygenated 2-azabicyclo[2.2.1]heptanes via palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. Chemical Communications. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Azabicyclo(2.2.1)heptane. PubChem. Available at: [Link]
-
Zakharychev, V., et al. (2022). Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). MDPI. Available at: [Link]
-
Singh, R., & Vince, R. (2012). 2-Azabicyclo[2.2.1]hept-5-en-3-one: chemical profile of a versatile synthetic building block and its impact on the development of therapeutics. Chemical Reviews. Available at: [Link]
-
Głowacka, I. E., et al. (2020). Biaryl Sulfonamides Based on the 2-Azabicycloalkane Skeleton—Synthesis and Antiproliferative Activity. PMC - NIH. Available at: [Link]
-
Yao, H., et al. (n.d.). Selected bioactive molecules containing 2‐azabicyclo[2.2.1]heptanes and... ResearchGate. Available at: [Link]
-
Wang, J., et al. (2018). Determination of trace sulfonamides in foodstuffs by HPLC using a novel mixed-mode functionalized ferrocene sorbent for solid-phase extraction cleanup. Analytical Methods. Available at: [Link]
-
Dubois, M., et al. (2008). Determination of sulfonamides in honey by liquid chromatography–tandem mass spectrometry. ResearchGate. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Bicyclo[2.2.1]heptane-2-sulfonamide. PubChem. Available at: [Link]
-
Witt, A., et al. (2022). Antiprotozoal Activity of Azabicyclo-Nonanes Linked to Tetrazole or Sulfonamide Cores. MDPI. Available at: [Link]
-
Pistos, C., et al. (2018). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. MDPI. Available at: [Link]
-
Quora. (2023). What is the method of analysis of sulphonamides?. Quora. Available at: [Link]
-
NextSDS. (n.d.). 2-azabicyclo[2.2.1]heptane-2-sulfonamide — Chemical Substance Information. NextSDS. Available at: [Link]
-
NextSDS. (n.d.). 2-azabicyclo[2.2.1]heptane-2-sulfonyl chloride — Chemical Substance Information. NextSDS. Available at: [Link]
-
Patel, B., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. Available at: [Link]
Sources
- 1. 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Cytotoxic Activity of Chiral Sulfonamides Based on the 2-Azabicycloalkane Skeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Construction of oxygenated 2-azabicyclo[2.2.1]heptanes via palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Biaryl Sulfonamides Based on the 2-Azabicycloalkane Skeleton—Synthesis and Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-azabicyclo[2.2.1]heptane-2-sulfonamide | 1248709-89-8 [chemicalbook.com]
- 8. Bicyclo[2.2.1]heptane-2-sulfonamide | C7H13NO2S | CID 45080580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. tis.wu.ac.th [tis.wu.ac.th]
- 10. Determination of trace sulfonamides in foodstuffs by HPLC using a novel mixed-mode functionalized ferrocene sorbent for solid-phase extraction cleanup - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. nextsds.com [nextsds.com]
